sodium;(2S)-2-[(3R)-6-[[(2S,4R,5R,6R,7R)-2-[(5S)-5-[(3R)-5-[(3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-7-methoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-3-methyloxan-2-yl]propanoate
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Overview
Description
Nigericin sodium salt is a microbial toxin derived from the gram-positive bacteria Streptomyces hygroscopicus. It is a polyether ionophore that facilitates the exchange of potassium ions for hydrogen ions across biological membranes. This compound is known for its ability to disrupt membrane potential and stimulate ATPase activity in mitochondria .
Preparation Methods
Nigericin sodium salt is typically prepared through fermentation processes involving the bacterium Streptomyces hygroscopicus. The fermentation broth is subjected to extraction and purification steps to isolate the compound. The synthetic route involves the use of solvents like ethanol for solubilization and further dilutions with endotoxin-free water .
Chemical Reactions Analysis
Nigericin sodium salt undergoes several types of chemical reactions, including:
Ion Exchange Reactions: It acts as an ionophore, facilitating the exchange of potassium ions for hydrogen ions across membranes
Oxidation and Reduction Reactions: The compound can participate in redox reactions due to its polyether structure.
Substitution Reactions: Chemical modifications, such as fluorination, have been performed to enhance its antibacterial activity.
Common reagents used in these reactions include ethanol and dimethyl sulfoxide (DMSO) for solubilization . Major products formed from these reactions include fluorinated analogues of nigericin, which have shown potent antibacterial activity .
Scientific Research Applications
Nigericin sodium salt has a wide range of scientific research applications:
Chemistry: It is used as an ionophore in studies involving ion transport and membrane potential disruption.
Biology: The compound is used to induce NLRP3 inflammasome activation in human macrophages, leading to the secretion of interleukin-1β and interleukin-18
Medicine: Nigericin sodium salt has shown antibacterial, antifungal, antitumor, and antiviral activities. .
Mechanism of Action
Nigericin sodium salt acts as a potassium ionophore, facilitating the exchange of potassium ions for hydrogen ions across biological membranes. This ion exchange disrupts membrane potential and stimulates ATPase activity in mitochondria . The compound activates the NLRP3 inflammasome through intracellular potassium efflux, leading to the maturation and secretion of pro-inflammatory cytokines such as interleukin-1β and interleukin-18 .
Comparison with Similar Compounds
Nigericin sodium salt is similar to other ionophores such as valinomycin and monensin. it is unique in its ability to act as an ionophore for potassium, hydrogen, and lead ions . Similar compounds include:
Valinomycin: A potassium ionophore that facilitates the transport of potassium ions across biological membranes.
Monensin: An ionophore that transports sodium ions and is used as an antibiotic in veterinary medicine.
Lasalocid: Another ionophore that transports cations and is used as an antibiotic in animal feed.
Nigericin sodium salt stands out due to its broad ion selectivity and its ability to activate the NLRP3 inflammasome .
Properties
IUPAC Name |
sodium;(2S)-2-[(3R)-6-[[(2S,4R,5R,6R,7R)-2-[(5S)-5-[(3R)-5-[(3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-7-methoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-3-methyloxan-2-yl]propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H68O11.Na/c1-21-11-12-28(46-33(21)26(6)36(42)43)17-29-18-30(45-10)27(7)40(48-29)25(5)19-38(9,51-40)32-13-14-37(8,49-32)35-23(3)16-31(47-35)34-22(2)15-24(4)39(44,20-41)50-34;/h21-35,41,44H,11-20H2,1-10H3,(H,42,43);/q;+1/p-1/t21-,22+,23-,24-,25-,26+,27-,28?,29?,30-,31?,32?,33?,34?,35?,37+,38+,39+,40-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOYOTUKECQMGHE-MAJVTNJHSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(OC1C(C)C(=O)[O-])CC2CC(C(C3(O2)C(CC(O3)(C)C4CCC(O4)(C)C5C(CC(O5)C6C(CC(C(O6)(CO)O)C)C)C)C)C)OC.[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCC(OC1[C@H](C)C(=O)[O-])CC2C[C@H]([C@H]([C@@]3(O2)[C@@H](C[C@@](O3)(C)C4CC[C@@](O4)(C)C5[C@@H](CC(O5)C6[C@H](C[C@H]([C@@](O6)(CO)O)C)C)C)C)C)OC.[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H67NaO11 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
746.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.